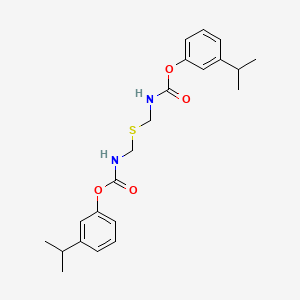
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a thiobis linkage and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester typically involves the reaction of thiobis(methylcarbamic acid) with 3-(1-methylethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this synthesis include carbonylimidazolide and various alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the thiobis linkage.
Carbamic acid, methyl-, 3-methylphenyl ester: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is unique due to its thiobis linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and contributes to its specific reactivity and applications .
Properties
CAS No. |
37532-29-9 |
|---|---|
Molecular Formula |
C22H28N2O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-[[(3-propan-2-ylphenoxy)carbonylamino]methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)17-7-5-9-19(11-17)27-21(25)23-13-29-14-24-22(26)28-20-10-6-8-18(12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
BPJIOAVCTUZJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















